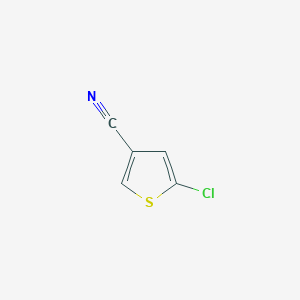
6-(Pentafluorosulfanyl)quinoxaline
Overview
Description
6-(Pentafluorosulfanyl)quinoxaline is a compound with the molecular formula C8H5F5N2S. It is a derivative of quinoxaline, a fused heterocyclic system consisting of a benzene ring and a pyrazine ring. The addition of the pentafluorosulfanyl group (SF5) imparts unique properties to the compound, making it of significant interest in various scientific fields .
Mechanism of Action
Target of Action
Quinoxaline derivatives are known to have a wide range of biological activities . They have been used as anticancer, anticonvulsant, anti-inflammatory, antidiabetic, antioxidant, antibacterial, anti-TB, antimalarial, antiviral, anti-HIV agents, and many other uses
Mode of Action
The mode of action of quinoxaline derivatives can vary depending on the specific compound and its targets. Some quinoxaline derivatives are known to cause DNA damage
Biochemical Pathways
Quinoxaline derivatives can affect various biochemical pathways depending on their specific targets. For example, some quinoxaline derivatives have been used as chemosensors for metal cations in solution
Action Environment
Environmental factors can influence a compound’s action, efficacy, and stability. For example, the pentafluorosulfanyl (SF5) group, which is part of “6-(Pentafluorosulfanyl)quinoxaline”, is known for its high electronegativity, chemical and thermal stability, and low surface energy . These properties could potentially influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pentafluorosulfanyl)quinoxaline typically involves the reaction of o-phenylenediamine with a pentafluorosulfanyl-substituted 1,2-dicarbonyl compound. This reaction is often carried out under mild conditions, such as room temperature, and can be catalyzed by various agents, including acids or transition-metal-free catalysts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially using continuous flow reactors or other advanced industrial techniques .
Chemical Reactions Analysis
Types of Reactions
6-(Pentafluorosulfanyl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it to dihydroquinoxalines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinoxaline ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary but often involve mild temperatures and solvents like ethanol or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoxaline N-oxides, while reduction produces dihydroquinoxalines. Substitution reactions can yield a wide variety of functionalized quinoxalines .
Scientific Research Applications
6-(Pentafluorosulfanyl)quinoxaline has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Quinoxaline derivatives, including this compound, have shown promise as anticancer, antiviral, and antibacterial agents.
Industry: The compound is used in the development of new materials with specific electronic or optical properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(Pentafluorosulfanyl)quinoxaline include other quinoxaline derivatives such as:
Quinoxaline: The parent compound without the pentafluorosulfanyl group.
2,3-Dimethylquinoxaline: A derivative with methyl groups at the 2 and 3 positions.
6-Chloroquinoxaline: A derivative with a chlorine atom at the 6 position
Uniqueness
The uniqueness of this compound lies in the presence of the pentafluorosulfanyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it more effective in various applications compared to its analogs .
Properties
IUPAC Name |
pentafluoro(quinoxalin-6-yl)-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5N2S/c9-16(10,11,12,13)6-1-2-7-8(5-6)15-4-3-14-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAHWDNCSMTECH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1S(F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


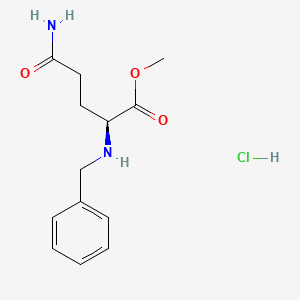

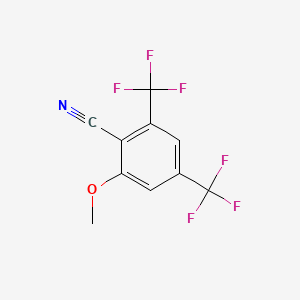
![6'-Chloro-4'-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid hydrazide](/img/structure/B1425546.png)
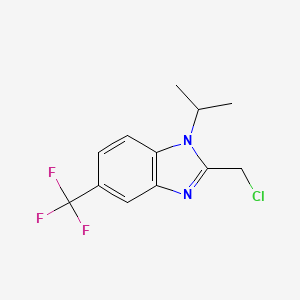
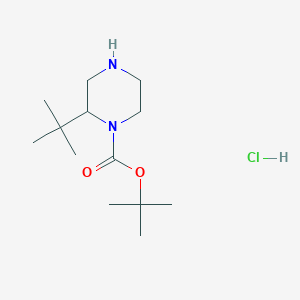




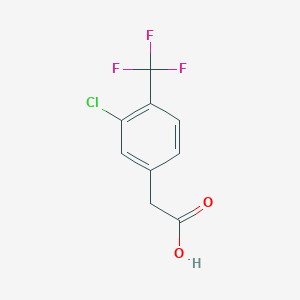
![4-Oxa-7-azaspiro[2.5]octan-6-one](/img/structure/B1425559.png)
